![molecular formula C17H18ClNO3 B5652672 N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methylphenoxy)acetamide](/img/structure/B5652672.png)
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methylphenoxy)acetamide
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Overview
Description
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methylphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro, methoxy, and methyl group on the phenyl ring, as well as a phenoxy group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methylphenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-methoxy-5-methylphenol and 4-methylphenol.
Formation of Intermediate: The phenols are reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the corresponding chloroacetamides.
Coupling Reaction: The chloroacetamides are then coupled using a suitable catalyst, such as palladium on carbon, under hydrogenation conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for yield and purity, and the use of automated systems ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom, forming a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dechlorinated acetamide.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Utilized in the development of new materials or as a precursor in the manufacture of agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methylphenoxy)acetamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-methoxyphenyl)-2-(4-methylphenoxy)acetamide
- N-(4-chloro-2-methylphenyl)-2-(4-methylphenoxy)acetamide
- N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-chlorophenoxy)acetamide
Uniqueness
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methylphenoxy)acetamide is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both chloro and methoxy groups on the phenyl ring, along with the phenoxyacetamide moiety, distinguishes it from other similar compounds.
Properties
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-11-4-6-13(7-5-11)22-10-17(20)19-15-8-12(2)14(18)9-16(15)21-3/h4-9H,10H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSFACUSDMSOFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C(=C2)C)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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